molecular formula C12H14Cl3N3O B12922254 N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 105624-75-7

N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B12922254
CAS No.: 105624-75-7
M. Wt: 322.6 g/mol
InChI Key: CVXFWZJXKJKDHT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Encoding

The systematic IUPAC name for this compound is derived through sequential application of substitutive nomenclature rules. The parent structure is pyridine-3-carboxamide, with the carboxamide nitrogen serving as the attachment point for the substituent 2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl. Breaking this down:

  • Pyridine-3-carboxamide : The pyridine ring is numbered such that the carboxamide group (-CONH2) occupies position 3.
  • Substituent analysis : The ethyl chain attached to the carboxamide nitrogen bears three chlorine atoms at the terminal carbon (2,2,2-trichloro) and a pyrrolidin-1-yl group at the adjacent carbon.

The full IUPAC name is N-[2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide , adhering to the priority order of functional groups and substituents. Structural encoding via InChI and SMILES further clarifies connectivity:

  • SMILES : ClC(Cl)(Cl)C(N1CCCC1)NC(=O)C1=CN=CC=C1
  • InChI : InChI=1S/C12H13Cl3N3O/c13-12(14,15)11(18-6-2-1-3-7-18)17-10(19)9-5-4-8-16-12/h4-5,8,11H,1-3,6-7H2,(H,17,19)
  • InChIKey : GTGYEWWCMUQNOR-UHFFFAOYSA-N

These identifiers confirm the absence of specified stereochemistry in the base structure, as the SMILES lacks directional bonds (e.g., / or $$, and the InChI omits stereochemical layers.

Comparative Analysis of Trivial Names in Patent Literature

Isomeric Considerations and Stereochemical Descriptors

The compound’s sole stereogenic center resides at the ethyl carbon bearing the pyrrolidin-1-yl and trichloromethyl groups. This creates two enantiomers:

  • (R)-N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide
  • (S)-N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide

The absence of stereochemical indicators in the SMILES and InChI implies the described structure is either racemic or configurationally unspecified. If resolved, the Cahn-Ingold-Prelog priority rules would assign R/S descriptors based on the substituent hierarchy: pyrrolidin-1-yl (highest priority), trichloromethyl, pyridine-3-carboxamide, and hydrogen.

Table 1: Stereochemical Descriptors for Enantiomers

Enantiomer CIP Configuration Substituent Priority Order
R 1 > 2 > 3 > 4 Pyrrolidinyl > CCl3 > CONH2 > H
S 1 > 2 > 3 > 4 Pyrrolidinyl > CCl3 > CONH2 > H

Geometric isomerism is absent due to the compound’s single bonds and lack of restricted rotation sites. The pyrrolidine ring adopts a puckered conformation, but this dynamic equilibrium does not produce distinct stereoisomers.

Properties

CAS No.

105624-75-7

Molecular Formula

C12H14Cl3N3O

Molecular Weight

322.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H14Cl3N3O/c13-12(14,15)11(18-6-1-2-7-18)17-10(19)9-4-3-5-16-8-9/h3-5,8,11H,1-2,6-7H2,(H,17,19)

InChI Key

CVXFWZJXKJKDHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.

    Coupling with Nicotinamide: The final step involves coupling the trichloromethyl-pyrrolidine intermediate with nicotinamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dichloromethyl or methyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (hereafter referred to as Compound A ) serves as a relevant structural analogue for comparison . Both compounds share a pyridine core and pyrrolidine substituents but differ significantly in functional groups and substitution patterns.

Structural and Functional Differences
Feature N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide Compound A
Pyridine Substitution Carboxamide at position 3 Pivalamide at position 3
Pyrrolidine Attachment Direct linkage via trichloroethyl group Methyl linkage with hydroxymethyl branch
Halogen Presence Three chlorine atoms on ethyl chain Single chlorine on pyridine ring
Hydrophilic Groups Carboxamide Hydroxymethyl and pivalamide

Key Implications :

  • Lipophilicity : The trichloroethyl group in the target compound likely increases lipophilicity compared to Compound A’s hydroxymethyl and pivalamide groups, which may improve membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : The trichloroethyl group may resist oxidative metabolism, contrasting with Compound A’s hydroxymethyl, which could undergo oxidation or conjugation .
Computational and Experimental Insights

For example:

  • Docking Studies : AutoDock Vina’s scoring function could assess how the trichloroethyl group enhances binding to hydrophobic pockets compared to Compound A’s polar substituents .
  • Structural Analysis : UCSF Chimera’s visualization capabilities might highlight conformational differences in the pyrrolidine moiety, affecting target engagement .

Q & A

Basic Research Questions

Q. What computational tools are recommended for elucidating the molecular structure and binding interactions of this compound?

  • Methodological Answer :

  • Structural Visualization : Use UCSF Chimera to generate 3D models and analyze structural features like bond angles, torsional strains, and steric clashes. The software supports volumetric data analysis for electron density maps, which is critical for validating crystallographic or NMR-derived structures .
  • Molecular Docking : Employ AutoDock Vina to predict binding modes with target proteins. Its improved scoring function and multithreading capabilities enable rapid screening of ligand conformations. Grid maps for docking should be centered on the active site of the target enzyme (e.g., GADD34:PP1) to prioritize hydrophobic and hydrogen-bonding interactions .

Q. What synthetic routes are documented for preparing this compound?

  • Methodological Answer :

  • A two-step protocol is commonly used:

Initial Reaction : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate hydrazine-carbothioamides.

Cyclization : Treat the intermediate with iodine and triethylamine in DMF to induce cyclization, yielding the final product. Monitor reaction progress via TLC and confirm purity using HPLC .

Advanced Research Questions

Q. How can researchers analyze the compound’s interaction with enzymes like GADD34:PP1, and what metrics are critical for validating these interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to calculate binding energies (ΔG) and root-mean-square deviation (RMSD) values. For example, analogs of this compound have shown binding energies of −12.3 kcal/mol with GADD34:PP1, indicating strong hydrophobic interactions.
  • Experimental Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Discrepancies between predicted and observed data may require re-evaluating the docking grid parameters or solvent effects .

Q. How should contradictions between experimental and computational data (e.g., binding affinity vs. activity) be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple techniques:
  • Structural Data : Perform X-ray crystallography (as in pyridine derivatives) to resolve atomic-level interactions .
  • Kinetic Assays : Measure IC50 values in enzyme inhibition assays to correlate binding energy with functional activity.
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., in GROMACS) to assess stability of ligand-protein complexes over time. For example, RMSD values >3.5 Å in MD trajectories may indicate unstable binding .

Q. What strategies optimize the compound’s stability and bioavailability in preclinical studies?

  • Methodological Answer :

  • Stability Profiling : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Use LC-MS to identify degradation products.
  • Solubility Enhancement : Screen co-solvents (e.g., PEG 400, DMSO) or formulate as nanoparticles using emulsion-solvent evaporation.
  • Metabolic Stability : Perform liver microsomal assays to assess CYP450-mediated metabolism. Introduce structural modifications (e.g., fluorination) to block metabolic hotspots identified via metabolite profiling .

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